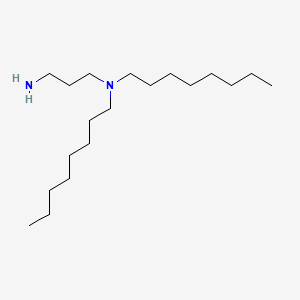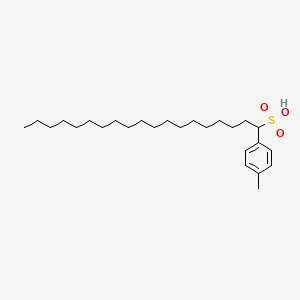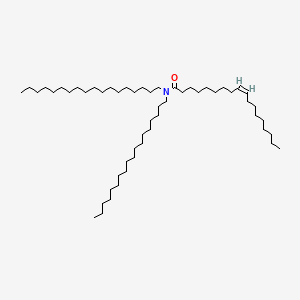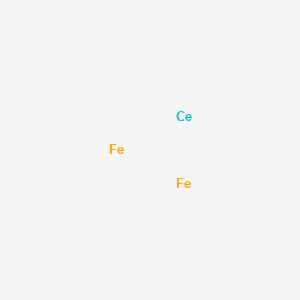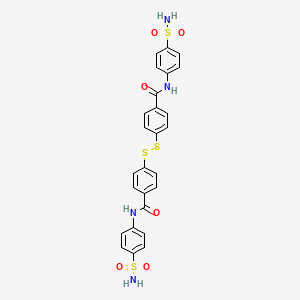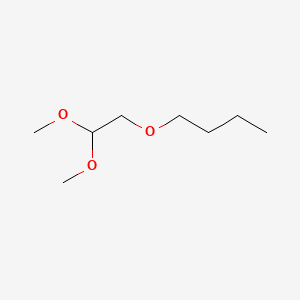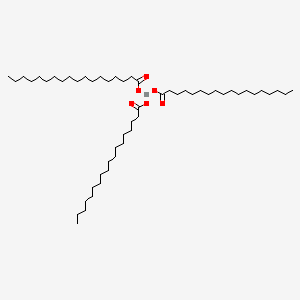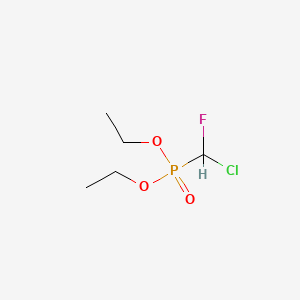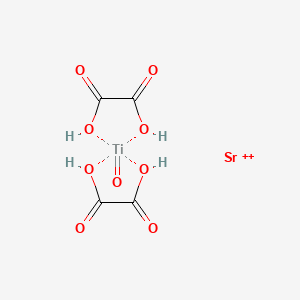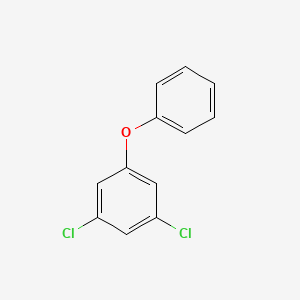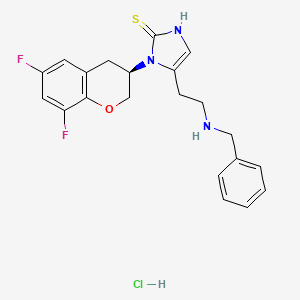
5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one is an organic compound belonging to the class of dihydrofurans It is characterized by a five-membered ring structure containing two chlorine atoms and a butyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butyl-substituted precursors and chlorinating agents.
Cyclization: The formation of the dihydrofuran ring is accomplished through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and cyclization processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the formation of reduced furan derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2(3H)-one derivatives, while substitution reactions can produce a variety of functionalized furans.
Applications De Recherche Scientifique
5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into potential pharmaceutical applications is ongoing, with a focus on its potential as a therapeutic agent.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dichlorodihydrofuran-2(3H)-one: Lacks the butyl side chain, resulting in different chemical properties and reactivity.
5-Butyl-2,2-dichlorodihydrofuran-3(2H)-one: Similar structure but with different positioning of chlorine atoms and functional groups.
Uniqueness
5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one is unique due to its specific substitution pattern and the presence of both chlorine atoms and a butyl side chain
Propriétés
Numéro CAS |
34619-37-9 |
|---|---|
Formule moléculaire |
C8H12Cl2O2 |
Poids moléculaire |
211.08 g/mol |
Nom IUPAC |
5-butyl-3,3-dichlorooxolan-2-one |
InChI |
InChI=1S/C8H12Cl2O2/c1-2-3-4-6-5-8(9,10)7(11)12-6/h6H,2-5H2,1H3 |
Clé InChI |
JAPULIJSISIKSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CC(C(=O)O1)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


